molecular formula C20H20ClNO4 B2531826 1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 879044-20-9

1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2531826
CAS No.: 879044-20-9
M. Wt: 373.83
InChI Key: WLDPSAIRMYJVSR-UHFFFAOYSA-N
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Description

1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone family This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxy group, and an oxopropyl group attached to an indolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the preparation of the 2-chlorophenoxypropyl intermediate. This is achieved by reacting 2-chlorophenol with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions.

    Indolinone Core Formation: The next step involves the formation of the indolinone core. This can be achieved through a cyclization reaction of an appropriate precursor, such as an aniline derivative, with a suitable carbonyl compound.

    Coupling Reaction: The final step is the coupling of the chlorophenoxypropyl intermediate with the indolinone core. This is typically carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxopropyl group can be reduced to form an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one
  • 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one

Uniqueness

1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-14(23)13-20(25)15-7-2-4-9-17(15)22(19(20)24)11-6-12-26-18-10-5-3-8-16(18)21/h2-5,7-10,25H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDPSAIRMYJVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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